N-Cyanonorbuprenorphine
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Overview
Description
N-Cyanonorbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine. Buprenorphine is a well-known opioid used for pain management and opioid addiction treatment. This compound is primarily used as an intermediate in the synthesis of other norbuprenorphine derivatives and as an impurity marker in buprenorphine formulations .
Scientific Research Applications
N-Cyanonorbuprenorphine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other norbuprenorphine derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Used as an impurity marker in buprenorphine formulations to ensure drug purity.
Industry: Employed in the quality control processes of pharmaceutical manufacturing
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a compound like “N-Cyanonorbuprenorphine” could involve further investigation into its synthesis, properties, and potential applications. This could include the development of safer and more efficient synthesis methods, exploration of its potential uses in medicine or industry, and a deeper understanding of its interactions with biological systems .
Biochemical Analysis
Biochemical Properties
N-Cyanonorbuprenorphine, like its parent compound buprenorphine, is likely to interact with various enzymes, proteins, and other biomolecules. Buprenorphine is known to be a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . Norbuprenorphine, the major metabolite of buprenorphine, is a full agonist at the μ-opioid, δ-opioid, and nociceptin receptors, and a partial agonist at the κ-opioid receptor . It is plausible that this compound may have similar interactions.
Molecular Mechanism
Based on the known mechanisms of buprenorphine and norbuprenorphine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely metabolized in a similar manner to buprenorphine, which involves both Phase I type reactions catalyzed by cytochrome P450 (CYP) enzymes and Phase II type reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
Most drugs cross the membrane via passive diffusion, while others require a carrier-mediated mechanism such as facilitated diffusion or active transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyanonorbuprenorphine typically involves the N-dealkylation of buprenorphine followed by the introduction of a cyano group. The reaction conditions often require the use of strong bases and cyanating agents. For instance, one common method involves the use of sodium hydride and cyanogen bromide in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
N-Cyanonorbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological properties.
Buprenorphine: The parent compound, widely used for pain management and opioid addiction treatment.
Buprenorphine-3-glucuronide: A metabolite with distinct pharmacological effects.
Uniqueness
N-Cyanonorbuprenorphine is unique due to its specific use as an intermediate in the synthesis of norbuprenorphine derivatives and as an impurity marker. Its partial agonist and antagonist properties also make it distinct in its pharmacological profile .
Properties
CAS No. |
799773-67-4 |
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Molecular Formula |
C₂₆H₃₄N₂O₄ |
Molecular Weight |
438.56 |
Synonyms |
4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |
Origin of Product |
United States |
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